Cas no 22731-83-5 (Sulfoximine,S,S-diphenyl-)

Sulfoximine,S,S-diphenyl- 化学的及び物理的性質

名前と識別子

-

- Sulfoximine,S,S-diphenyl-

- diphenyl sulfoximide

- diphenyl sulfoximine

- imino-oxo-diphenyl

- N-H Diphenylsulfoximines

- S,S-diphenyl-NH-sulfoximine

- S,S-diphenylsulfoximide

- S,S-diphenylsulfoximine

- Sulfoximine,S,S-diphenyl

- AKOS003238629

- (diphenylimino-lambda6-sulfanyl)one

- AKOS004112195

- NSC-172172

- SCHEMBL2285511

- (diphenylimino-

- CHEMBL1983563

- Sulfoximine, S,S-diphenyl-

- E?-sulfanyl)one

- UNII-L5R9K754QG

- E6-sulfane

- imino-oxo-diphenyl-lambda6-sulfane

- MFCD00507872

- C12H11NOS

- L5R9K754QG

- SY074308

- EN300-637426

- AG-664/01339030

- NSC172172

- imino-oxo-diphenyl-$l^{6}-sulfane

- CS-0149648

- Sulfonimidoyldibenzene

- SS-4968

- imino-oxo-diphenyl-

- (Phenylsulfonimidoyl)benzene

- DTXSID60177267

- 22731-83-5

- NSC 172172

- DIPHENYLIMINO-??-SULFANYLONE

-

- MDL: MFCD00507872

- インチ: InChI=1S/C12H11NOS/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

- InChIKey: KNPJTNDEHOFWKA-UHFFFAOYSA-N

- SMILES: C1(S(C2C=CC=CC=2)(=N)=O)C=CC=CC=1

計算された属性

- 精确分子量: 217.05600

- 同位素质量: 217.05613515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 271

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

- XLogP3: 3.7

じっけんとくせい

- PSA: 49.30000

- LogP: 4.11680

Sulfoximine,S,S-diphenyl- Security Information

Sulfoximine,S,S-diphenyl- 税関データ

- 税関コード:2925290090

- 税関データ:

中国税関コード:

2925290090概要:

2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%.最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Sulfoximine,S,S-diphenyl- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CY172-50mg |

Sulfoximine,S,S-diphenyl- |

22731-83-5 | 97% | 50mg |

55.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | D772860-5g |

(diphenylimino-lambda6-sulfanyl)one |

22731-83-5 | 95% | 5g |

$290 | 2023-09-01 | |

| Key Organics Ltd | SS-4968-5MG |

(diphenylimino-lambda6-sulfanyl)one |

22731-83-5 | >98% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | SS-4968-1G |

(diphenylimino-lambda6-sulfanyl)one |

22731-83-5 | >98% | 1g |

£605.00 | 2025-02-09 | |

| A2B Chem LLC | AI83163-10g |

(diphenylimino-lambda6-sulfanyl)one |

22731-83-5 | 98% | 10g |

$254.00 | 2024-04-20 | |

| 1PlusChem | 1P00IY2J-1g |

(diphenylimino-lambda6-sulfanyl)one |

22731-83-5 | 98% | 1g |

$57.00 | 2025-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220288-1g |

Sulfonimidoyldibenzene |

22731-83-5 | 97% | 1g |

¥365.00 | 2023-11-21 | |

| Aaron | AR00IYAV-5g |

(diphenylimino-lambda6-sulfanyl)one |

22731-83-5 | 97% | 5g |

$119.00 | 2025-02-28 | |

| eNovation Chemicals LLC | D772860-5g |

(diphenylimino-lambda6-sulfanyl)one |

22731-83-5 | 95% | 5g |

$170 | 2025-02-22 | |

| eNovation Chemicals LLC | D772860-10g |

(diphenylimino-lambda6-sulfanyl)one |

22731-83-5 | 95% | 10g |

$255 | 2025-02-22 |

Sulfoximine,S,S-diphenyl- 関連文献

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

Sulfoximine,S,S-diphenyl-に関する追加情報

Sulfoximine, S,S-diphenyl-: A Comprehensive Overview

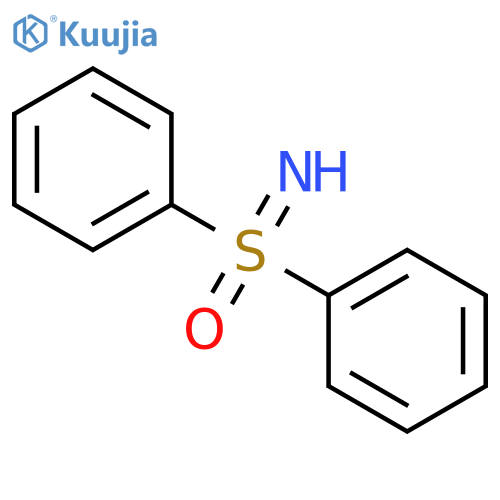

Sulfoximine, also known as S,S-diphenylsulfoximine, is a chemical compound with the CAS registry number 22731-83-5. This compound belongs to the class of organosulfur compounds and has gained significant attention in recent years due to its diverse applications in the pharmaceutical and biotechnology industries.

The structure of S,S-diphenylsulfoximine consists of a sulfoxide core with two phenyl groups attached to the sulfur atom. This unique structure renders it highly reactive and versatile, making it an valuable building block in organic synthesis. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and condensations, has made it a favored intermediate in drug discovery processes.

Recent studies have highlighted the potential of Sulfoximine derivatives in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that certain sulfoximine-based compounds exhibit potent activity against cancer cells, making them promising candidates for anticancer drug development.

Another area where S,S-diphenylsulfoximine has shown remarkable utility is in the field of biocatalysis. Its ability to act as a chiral auxiliary has been explored extensively, particularly in the synthesis of complex natural products and pharmaceutical intermediates. A study in Biotechnology Journal (2023) reported the successful use of sulfoximine derivatives in asymmetric catalysis, leading to the efficient production of enantiomerically pure compounds.

Moreover, advancements in sulfoximine chemistry have contributed to the development of new materials for bioelectronic drugs. These materials leverage the unique electronic and steric properties of sulfoximine moieties to create novel interfaces between biological systems and electronic devices. This intersection of chemistry and bioelectronics holds immense potential for innovative treatments in neurology and other fields.

Despite its wide-ranging applications, the environmental impact of Sulfoximine and its derivatives remains a critical area of research. Studies are ongoing to evaluate their biodegradability and toxicity, ensuring that these compounds can be used safely in both laboratory settings and commercial applications.

In conclusion, S,S-diphenylsulfoximine stands as a testament to the versatility and innovation of modern organosulfur chemistry. Its role in drug discovery, biocatalysis, and bioelectronics underscores its importance as a key compound in the biomedical sciences. As research continues to uncover new applications and optimize its use, Sulfoximine is poised to play an even more significant role in addressing global health challenges.

22731-83-5 (Sulfoximine,S,S-diphenyl-) Related Products

- 1807058-71-4(Ethyl 3-nitro-5-(trifluoromethyl)picolinate)

- 2138816-86-9(2-(2-Bromoethenyl)-1-(difluoromethoxy)-4-fluorobenzene)

- 2840-61-1(3-Methyl-5-oxo-5-phenylvaleric Acid)

- 28173-62-8(2-(1-Adamantyl)oxirane)

- 2229336-97-2(tert-butyl N-2-(1H-1,3-benzodiazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1551366-89-2(2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid)

- 2229215-32-9(1-(4-bromo-2-methylphenyl)-2,2-difluorocyclopropan-1-amine)

- 2197735-88-7(3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2228279-88-5(2-methyl-4-(1-methylcyclohexyl)butan-2-amine)

- 2138041-54-8(1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane)